molecular formula AuCl4H2KO B1434551 Potassium tetrachloroaurate(III) hydrate CAS No. 27988-75-6

Potassium tetrachloroaurate(III) hydrate

Cat. No.: B1434551
CAS No.: 27988-75-6
M. Wt: 395.9 g/mol
InChI Key: BGVPYGKVUIFYCE-UHFFFAOYSA-J
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Description

Potassium tetrachloroaurate(III) hydrate is a useful research compound. Its molecular formula is AuCl4H2KO and its molecular weight is 395.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Potassium Tetrachloroaurate(III) Hydrate, also known as potassium tetrachlorogold(1-) hydrate, is primarily used as a raw material for the preparation of gold (III) dithiolate complexes . These complexes are the primary targets of this compound and play a crucial role in various applications such as luminescence studies, photosensitizers, and photocatalysts .

Mode of Action

The interaction of this compound with its targets involves the formation of gold (III) dithiolate complexes . The resulting changes include the enhancement of luminescence properties and the ability to act as photosensitizers or photocatalysts .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to luminescence and photocatalysis . The downstream effects of these pathways can influence various processes, including light emission in luminescence studies and the acceleration of photochemical reactions in photocatalysis .

Pharmacokinetics

It is known that the compound is soluble in water and ethanol , which could potentially influence its absorption and distribution in a biological system.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of luminescence properties and the acceleration of photochemical reactions . These effects are a result of the compound’s interaction with gold (III) dithiolate complexes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry place in a well-sealed container, away from oxidizing agents . This helps to maintain the stability of the compound and ensures its effective action when used in applications such as the preparation of gold (III) dithiolate complexes .

Biochemical Analysis

Biochemical Properties

Potassium tetrachloroaurate(III) hydrate plays a significant role in biochemical reactions, particularly in the synthesis of gold(III) dithiolate complexes. These complexes are used in luminescence studies and as photosensitizers or photocatalysts . The compound interacts with various enzymes and proteins, often forming coordination complexes with thiol-containing biomolecules. These interactions can alter the activity of enzymes by modifying their active sites or by inducing conformational changes. For example, this compound can bind to cysteine residues in proteins, leading to the formation of stable gold-thiol bonds that can inhibit enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored in a cool, dry place away from oxidizing agents . Over extended periods, it may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cellular damage, which may result in chronic toxicity and impaired cellular function.

Properties

IUPAC Name

potassium;tetrachlorogold(1-);hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.4ClH.K.H2O/h;4*1H;;1H2/q+3;;;;;+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVPYGKVUIFYCE-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Au-](Cl)(Cl)Cl.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuCl4H2KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium tetrachloroaurate(III) hydrate
Reactant of Route 2
Potassium tetrachloroaurate(III) hydrate

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